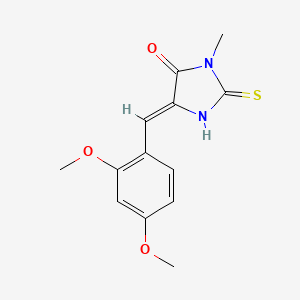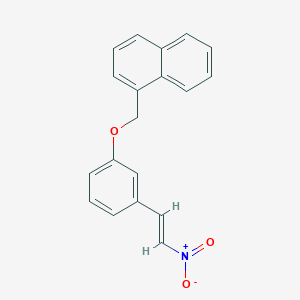
2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as ANMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ANMA is a member of the acrylamide family and has a molecular formula of C18H17N3O4.
Mechanism of Action
The mechanism of action of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide involves its ability to bind to specific enzymes and inhibit their activity. This compound has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. This compound has also been found to inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in the progression of cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. This compound has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the progression of cancer. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide is its ability to inhibit the activity of specific enzymes, making it a potential candidate for drug discovery. This compound also has unique properties that make it a useful building block for the synthesis of novel polymers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide research. One potential direction is the development of this compound-based drugs for the treatment of Alzheimer's disease and cancer. Another potential direction is the synthesis of novel polymers using this compound as a building block. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound with significant potential in various scientific research applications. Its ability to inhibit the activity of specific enzymes makes it a potential candidate for drug discovery, while its unique properties make it a useful building block for the synthesis of novel polymers. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesis Methods
The synthesis of 2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction between 4-nitrophenylacetic acid and 4-methylphenylamine in the presence of acetic anhydride. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Scientific Research Applications
2-(acetylamino)-N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has shown promising results in various scientific research applications, including drug discovery, material science, and catalysis. In drug discovery, this compound has been found to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of novel polymers with unique properties. In catalysis, this compound has been used as a catalyst for various chemical reactions.
properties
IUPAC Name |
(E)-2-acetamido-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-3-7-15(8-4-12)20-18(23)17(19-13(2)22)11-14-5-9-16(10-6-14)21(24)25/h3-11H,1-2H3,(H,19,22)(H,20,23)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQGLPYATGAOQY-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)


![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)
![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)





![N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)

![methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5912150.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912151.png)